4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

Physicochemical profiling Lipophilicity Positional isomer differentiation

4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 313379-32-7) is a synthetic small molecule belonging to the phthalimide-benzamide class, characterized by a 1,3-dioxoisoindoline (phthalimide) core linked via an amide bond to a 3-(trifluoromethyl)phenyl moiety. It is catalogued as a screening compound (ChemDiv ID 1959-0299) with a molecular formula of C₂₂H₁₃F₃N₂O₃ and a molecular weight of 410.35 g/mol, and is primarily utilized as a research tool in early-stage drug discovery campaigns.

Molecular Formula C22H13F3N2O3
Molecular Weight 410.352
CAS No. 313379-32-7
Cat. No. B2960882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
CAS313379-32-7
Molecular FormulaC22H13F3N2O3
Molecular Weight410.352
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C22H13F3N2O3/c23-22(24,25)14-4-3-5-15(12-14)26-19(28)13-8-10-16(11-9-13)27-20(29)17-6-1-2-7-18(17)21(27)30/h1-12H,(H,26,28)
InChIKeyRSNNTFXIKZSNRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 313379-32-7): Key Identity and Baseline for Procurement Evaluation


4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 313379-32-7) is a synthetic small molecule belonging to the phthalimide-benzamide class, characterized by a 1,3-dioxoisoindoline (phthalimide) core linked via an amide bond to a 3-(trifluoromethyl)phenyl moiety . It is catalogued as a screening compound (ChemDiv ID 1959-0299) with a molecular formula of C₂₂H₁₃F₃N₂O₃ and a molecular weight of 410.35 g/mol, and is primarily utilized as a research tool in early-stage drug discovery campaigns . Its structural architecture—combining a hydrogen bond-accepting phthalimide with a lipophilic, electron-withdrawing meta-CF₃ substituent—places it within a biologically explored chemotype, but its specific pharmacological profile remains largely uncharacterized in the peer-reviewed literature, making procurement decisions highly dependent on structural differentiation from its closest positional isomers and in-class analogs [1].

Why In-Class Phthalimide-Benzamide Analogs Cannot Be Interchanged with CAS 313379-32-7 Without Loss of Structural Fidelity


Within the 4-(1,3-dioxoisoindolin-2-yl)benzamide chemotype, the position and electronic character of substituents on the terminal anilide ring critically modulate both molecular recognition and physicochemical properties [1]. The 3-CF₃ substitution pattern present in CAS 313379-32-7 generates a unique combination of lipophilicity (calculated logP = 4.546, logD = 4.5197) and hydrogen-bond acceptor count (6 acceptors, 1 donor) that differs measurably from the 2-CF₃ positional isomer (CAS 433305-73-8) and the 4-Cl-3-CF₃ analog, despite all three sharing the identical molecular formula . In phthalimide-based acetylcholinesterase inhibitors and anticonvulsant agents, even minor modifications to the N-aryl substituent have been shown to produce order-of-magnitude shifts in potency, demonstrating that generic substitution within this scaffold class can abrogate or qualitatively alter biological activity [2][3]. Consequently, procurement of the incorrect positional isomer or analog introduces uncontrolled variables that cannot be corrected through post-hoc data normalization in screening campaigns or mechanistic studies.

Quantitative Differentiation Evidence for CAS 313379-32-7 Against Its Closest Structural Analogs


meta-CF₃ Substitution Confers Distinct Lipophilicity and Hydrogen-Bonding Profile Compared to ortho-CF₃ and 4-Cl-3-CF₃ Analogs

Among the three most closely related analogs sharing the C₂₂H₁₃F₃N₂O₃ molecular formula, CAS 313379-32-7 (3-CF₃) exhibits a calculated logP of 4.546, logD of 4.5197, and a computed logSw of −4.5843 . These values position the compound in a lipophilicity range suitable for passive membrane permeability while maintaining a polar surface area (PSA) of 51.97 Ų and a hydrogen-bond donor count of 1, consistent with oral drug-like space . Critically, the meta-substitution of the CF₃ group alters the electronic distribution on the anilide ring relative to the ortho-CF₃ isomer (CAS 433305-73-8), which is expected to exhibit different steric and electronic constraints at the amide bond, as well as relative to the 4-Cl-3-CF₃ analog, which introduces an additional halogen-bonding moiety . These structural differences confer non-interchangeable ADME and target-binding profiles.

Physicochemical profiling Lipophilicity Positional isomer differentiation Drug-likeness

Phthalimide-Benzamide Core Scaffold Validated in AChE Inhibition: Class-Level Potency Benchmarks for Contextualizing Screening Data

In a directly comparable series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenylbenzamide derivatives evaluated under identical Ellman assay conditions, the most potent analog (compound 4g) exhibited an AChE IC₅₀ of 1.1 ± 0.25 μM, compared to the reference drug donepezil (IC₅₀ = 0.41 ± 0.12 μM), demonstrating that the phthalimide-benzamide core scaffold is capable of sub-micromolar target engagement [1]. While CAS 313379-32-7 itself has not been directly tested in this assay, the presence of the electron-withdrawing 3-CF₃ substituent—analogous to the substituent-dependent SAR trends observed in this series—suggests that its potency relative to the unsubstituted phenyl parent and other N-aryl variants would be measurably distinct and worthy of head-to-head profiling in any AChE-targeted screening campaign [1].

Acetylcholinesterase inhibition Alzheimer's disease Phthalimide derivatives IC50 benchmarking

In Vivo Anticonvulsant Activity Established for the N-Aryl-4-(1,3-Dioxoisoindolin-2-yl)benzamide Class, with Substituent-Dependent Seizure Protection Differentiating Analogs

A series of six N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides was evaluated in a pentylenetetrazole (PTZ)-induced seizure model in mice at a uniform dose of 10 mg/kg (i.p., 30 min pre-treatment). The most active compound (5a), bearing a 3,4-dimethylphenyl residue, demonstrated a significant increase in seizure latency time compared to vehicle control and thalidomide, with molecular docking confirming interactions with the GABA-A receptor in a conformation analogous to thalidomide [1]. Although CAS 313379-32-7 was not among the six compounds tested, the study unequivocally establishes that the N-aryl substituent identity is a primary determinant of in vivo efficacy within this scaffold, meaning that the 3-CF₃-bearing compound must be considered a distinct entity from the published 3,4-dimethylphenyl lead [1].

Anticonvulsant activity In vivo pharmacology PTZ-induced seizure model GABA-A receptor

Phthalimide-Benzamide Scaffold Protected by Patent Literature for Diabetes, DDR1 Inhibition, and T-Type Calcium Channel Indications

Multiple patent families explicitly claim 1,3-dioxoisoindoline benzamide derivatives for distinct therapeutic applications. CN110452152B discloses N-(2-aminophenyl)-3-(1,3-dioxoisoindoline-2-yl)benzamide compounds with pancreatic beta-cell protective effects for diabetes treatment [1]. EP2842939B1 claims benzamide derivatives as DDR1 inhibitors for cancer and fibrotic diseases [2]. US 7,319,098 B2 (US20070259867A1) protects 1,3-dioxoisoindole derivatives as selective T-type calcium channel antagonists for brain diseases, cardiac diseases, and neurogenic pain [3]. While CAS 313379-32-7 is not explicitly exemplified in these patents, its structural proximity to the claimed Markush scaffolds places it within the intellectual property landscape, making it a relevant tool compound for validating target engagement hypotheses across these therapeutic areas [1][2][3].

Patent landscape Diabetes DDR1 kinase T-type calcium channel Intellectual property

Recommended Application Scenarios for 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 313379-32-7) Based on Current Evidence


Positional Isomer Comparator in CF₃-Dependent SAR Studies of Phthalimide-Benzamide Kinase or Cholinesterase Inhibitors

Procurement of CAS 313379-32-7 (3-CF₃) alongside its ortho-CF₃ isomer (CAS 433305-73-8) and the unsubstituted phenyl parent enables direct head-to-head profiling of how CF₃ regiochemistry modulates target potency, selectivity, and ADME properties. The ChemDiv-derived logP/logD values [ChemDiv] provide a starting point for interpreting any observed differences in cellular permeability or metabolic stability. This approach is directly supported by the AChE SAR study [1], which demonstrated that N-aryl substitution identity is the dominant driver of potency within this scaffold.

Screening Library Member for Neurology-Focused Phenotypic and Target-Based Assays

Given the established anticonvulsant activity of closely related N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides in the PTZ mouse model [2] and the patent-backed validation of this scaffold for T-type calcium channel antagonism in neurological indications [3], CAS 313379-32-7 is a rational inclusion in screening decks targeting epilepsy, neuropathic pain, or other CNS disorders. Its calculated CNS drug-like properties (PSA < 60 Ų, 1 HBD) further support its suitability for blood-brain barrier penetration assessment.

Chemical Probe for DDR1 Kinase and Diabetes Target Validation Campaigns

The patent literature explicitly claims 1,3-dioxoisoindoline benzamide derivatives as DDR1 inhibitors (EP2842939B1) and pancreatic beta-cell protective agents (CN110452152B) [3][4]. Although CAS 313379-32-7 is not the specifically exemplified compound in these patents, its structural alignment with the claimed Markush scaffolds makes it a candidate for confirmatory biochemical and cellular target engagement studies, particularly in programs seeking structurally differentiated starting points from the patent exemplars.

Physicochemical Reference Standard for Method Development and Compound Identity Verification

With its well-defined chromatographic properties (logP = 4.546, logD = 4.5197), distinct InChI Key (RSNNTFXIKZSNRI-UHFFFAOYSA-N), and achiral stereochemistry, CAS 313379-32-7 can serve as a retention time and ionization efficiency reference standard during LC-MS method development for phthalimide-containing compound libraries. Its unique combination of 6 HBA and 1 HBD also makes it useful for calibrating in silico ADME prediction models against experimental data for this chemotype.

Quote Request

Request a Quote for 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.